5-Bromo-3-methylpyrazin-2-ol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-methylpyrazin-2-ol typically involves the bromination of 3-methylpyrazin-2-ol. One common method includes the reaction of 3-methylpyrazin-2-ol with N-bromosuccinimide (NBS) in anhydrous dimethylformamide (DMF) at 0°C, followed by warming to room temperature and stirring overnight .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-3-methylpyrazin-2-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride may be used, depending on the desired transformation.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines would yield corresponding amine derivatives of this compound.
Scientific Research Applications
Chemistry: 5-Bromo-3-methylpyrazin-2-ol is used as an intermediate in the synthesis of various organic compounds. Its bromine atom makes it a versatile building block for further functionalization .
Biology and Medicine: Its pyrazine core is a common motif in many bioactive molecules, and modifications at the 3rd and 5th positions can lead to compounds with diverse biological activities .
Industry: In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals .
Mechanism of Action
The specific mechanism of action of 5-Bromo-3-methylpyrazin-2-ol is not well-documented. its biological activity is likely related to its ability to interact with various molecular targets, such as enzymes or receptors, through its pyrazine ring and substituents. The bromine atom and methyl group may influence its binding affinity and specificity .
Comparison with Similar Compounds
3-Methylpyrazin-2-ol: Lacks the bromine atom, which may result in different reactivity and biological activity.
5-Bromo-2-methylpyrazine: Similar structure but with different substitution pattern, potentially leading to different chemical and biological properties.
5-Bromo-3-chloropyrazin-2-ol: Contains a chlorine atom instead of a methyl group, which may affect its reactivity and applications.
Uniqueness: 5-Bromo-3-methylpyrazin-2-ol is unique due to the specific combination of a bromine atom and a methyl group on the pyrazine ring.
Properties
IUPAC Name |
5-bromo-3-methyl-1H-pyrazin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O/c1-3-5(9)7-2-4(6)8-3/h2H,1H3,(H,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNHAEGVBHQSLFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CNC1=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10608399 | |
Record name | 5-Bromo-3-methylpyrazin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10608399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100047-56-1 | |
Record name | 5-Bromo-3-methylpyrazin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10608399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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